6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
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Overview
Description
6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione is a synthetic organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the acrylamide group: This step involves the reaction of the triazine intermediate with dimethylamino acrylamide under specific conditions, such as the presence of a base or catalyst.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the acrylamide group, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Oxidation products: N-oxide derivatives.
Reduction products: Amines.
Substitution products: Functionalized triazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The acrylamide group could participate in covalent bonding with nucleophilic sites in proteins, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(3-(Dimethylamino)acryloyl)-2-phenyl-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but lacks the dimethylphenyl group.
6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-ethyl-1,2,4-triazine-3,5(2H,4H)-dione: Similar structure but has an ethyl group instead of a methyl group.
Uniqueness
The presence of both the dimethylamino acrylamide and the dimethylphenyl groups in 6-(3-(Dimethylamino)acryloyl)-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other triazine derivatives.
Properties
IUPAC Name |
6-[(E)-3-(dimethylamino)prop-2-enoyl]-2-(3,5-dimethylphenyl)-4-methyl-1,2,4-triazine-3,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-11-8-12(2)10-13(9-11)21-17(24)20(5)16(23)15(18-21)14(22)6-7-19(3)4/h6-10H,1-5H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYMXRBGACSWYHV-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)C=CN(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)N2C(=O)N(C(=O)C(=N2)C(=O)/C=C/N(C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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